molecular formula C5H5N3 B052735 2-(1H-imidazol-1-yl)acetonitrile CAS No. 98873-55-3

2-(1H-imidazol-1-yl)acetonitrile

Cat. No.: B052735
CAS No.: 98873-55-3
M. Wt: 107.11 g/mol
InChI Key: ZPGCVVBPGQJSPX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of dimethindene involves several steps, traditionally using petroleum-based volatile organic compounds (VOCs). recent advancements have led to more eco-friendly methods using solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME). These green solvents not only reduce environmental impact but also improve the overall yield of the process . The industrial synthesis typically involves the use of benzyl chloride and polyphosphoric acid (PPA), which are hazardous to the environment and human health .

Chemical Reactions Analysis

Dimethindene undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

Dimethindene acts as a selective histamine H1 antagonist, binding to the histamine H1 receptor and blocking the action of endogenous histamine. This leads to temporary relief of symptoms associated with allergic reactions, such as itching and inflammation . Additionally, dimethindene exhibits anticholinergic properties by antagonizing M2 receptors .

Comparison with Similar Compounds

Dimethindene is unique among first-generation H1 antagonists due to its minimal passage across the blood-brain barrier, reducing sedative effects . Similar compounds include:

Dimethindene’s unique properties make it a valuable option for treating allergic reactions with minimal central nervous system side effects.

Properties

IUPAC Name

2-imidazol-1-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3/c6-1-3-8-4-2-7-5-8/h2,4-5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGCVVBPGQJSPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70472977
Record name (1H-Imidazol-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98873-55-3
Record name (1H-Imidazol-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-Imidazolyl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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